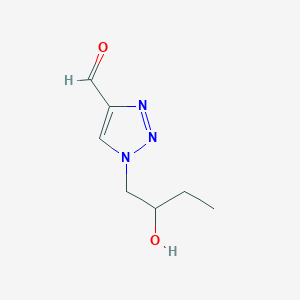

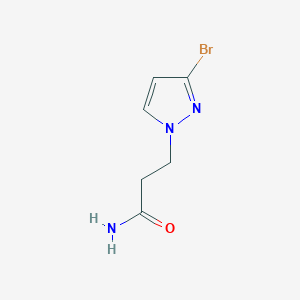

1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of triazole derivatives is a topic of interest due to their potential biological activity. For instance, the synthesis of 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones is achieved by reacting 2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols in DMF, releasing an ammonia molecule during the process . This method could potentially be adapted for the synthesis of "1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray diffraction, as seen in the study of 1,2,4-triazolo[5′,1′:2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones . Similarly, the structure of "this compound" could be elucidated using this technique to ensure the correct formation of the compound and to understand its three-dimensional conformation.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, the synthesis of new 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives involves reactions with 3-ethoxy-4-hydroxybenzaldehyde and subsequent acetylation and methylation . These reactions highlight the reactivity of the triazole ring and suggest that "this compound" may also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. For instance, the compound 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde shows intramolecular hydrogen bonding and intermolecular π-π stacking, which contribute to its stability and may affect its solubility and melting point . These properties are important to consider when analyzing "this compound," as they can impact its behavior in biological systems or as a reactant in chemical reactions.

Applications De Recherche Scientifique

Chemical Synthesis and Transformations

- 1,2,4-Triazole-3-carbaldehydes, closely related to the compound , have been shown to undergo interesting transformations such as dimerization in the solid state to carbonyl-free hemiaminals (Browne, 1971).

- Research on 5-chloro-1,2,3-thiadiazole-4-carbaldehyde, which reacts to form 1,2,3-triazole derivatives, sheds light on the potential reactivity of similar triazole compounds (L'abbé et al., 1991).

Potential Biomedical Applications

- A study on the synthesis of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach suggests potential biomedical applications for similar triazole compounds (Bhat et al., 2016).

Probe and Sensor Development

- The design of a fluorescence probe with aggregation-induced emission enhancement and intramolecular charge transfer characteristics for homocysteine detection, involving a triazole-carbaldehyde structure, indicates possible applications in sensor and probe development (Chu et al., 2019).

Antimicrobial Activity

- Synthesis of (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes and their demonstrated moderate to good antimicrobial activity highlight the potential for developing antimicrobial agents (Swamy et al., 2019).

Antioxidant Activities

- Studies on triazoles with antioxidant activities, such as the synthesis of new 4,5-dihydro-1H,1,2,4-triazol-5-ones having a thiophene ring and their acidic properties, provide insights into the potential antioxidant applications of triazole derivatives (Yüksek et al., 2011).

Crystal Structure Analysis

- Crystal structure analysis of compounds containing the triazole moiety, like 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, can provide valuable information for designing molecules with specific properties (Gonzaga et al., 2016).

Mécanisme D'action

Target of Action

The primary target of 1-(2-hydroxybutyl)-1H-1,2,3-triazole-4-carbaldehyde is the eukaryotic translation initiation factor 5A1 (eIF5A1) and its homolog eIF5A2 . These proteins are unique in that they contain the post-translational modification–hypusination, which is essential for their function . They play a crucial role in protein synthesis, promoting the first peptide bond formation during translation .

Mode of Action

The compound interacts with its targets, eIF5A1 and eIF5A2, by undergoing a post-translational modification to form hypusine . This modification involves two enzymatic steps: first, deoxyhypusine synthase (DHPS) cleaves the 4-aminobutyl moiety of spermidine and transfers it to the ε-amino group of a specific lysine residue of the eIF5A precursor protein to form an intermediate, deoxyhypusine . This intermediate is subsequently hydroxylated by deoxyhypusine hydroxylase (DOHH) to form hypusine in eIF5A .

Biochemical Pathways

The affected biochemical pathway is the hypusine synthesis pathway . Hypusine is required for the activity of eIF5A, mammalian cell proliferation, and animal development . The hypusine modification pathway plays a significant role in neurodevelopment in humans .

Pharmacokinetics

It’s known that peptides and small molecules like this compound usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .

Result of Action

The result of the compound’s action is the promotion of translation elongation globally by alleviating ribosome stalling . It also facilitates translation termination . The compound’s action has implications in various human pathological conditions, including diabetes, several human cancer types, viral infections, and diseases of the neural system .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, exposure to certain environmental toxicants has been associated with depressive symptoms . Moreover, indoor carbon dioxide capture technologies can impact the compound’s stability .

Propriétés

IUPAC Name |

1-(2-hydroxybutyl)triazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-2-7(12)4-10-3-6(5-11)8-9-10/h3,5,7,12H,2,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIJHZMFOVTNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C=C(N=N1)C=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B2506661.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2506662.png)

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)

![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)

![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)